molecular formula C18H18N4O2 B3918375 N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B3918375
M. Wt: 322.4 g/mol
InChI Key: AEMPUAWIILZPDI-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.

Mechanism of Action

Like other synthetic cannabinoids, N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It has been shown to have a high affinity for these receptors and to induce a range of physiological and psychoactive effects. The precise mechanism of action of N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is still not fully understood, but it is thought to modulate the activity of the endocannabinoid system in a manner similar to that of natural cannabinoids.
Biochemical and physiological effects:
N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to induce a range of physiological and psychoactive effects in animal models and human subjects. These effects include changes in heart rate, blood pressure, body temperature, and locomotor activity. N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to induce a range of psychoactive effects, including euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool compound for investigating the pharmacology of the endocannabinoid system and for exploring the potential therapeutic applications of synthetic cannabinoids. However, one of the main limitations of N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its potential for abuse and its psychoactive effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine. One area of interest is the development of novel synthetic cannabinoids that have improved therapeutic potential and reduced psychoactive effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and on overall health and well-being. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, inflammation, and other medical conditions.

Scientific Research Applications

N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied in the field of synthetic cannabinoid research. It has been used as a tool compound to investigate the structure-activity relationship of synthetic cannabinoids and to explore their effects on the endocannabinoid system. N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been used in several in vitro and in vivo studies to investigate its pharmacological properties and potential therapeutic applications.

properties

IUPAC Name

(E)-1-[2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-15-6-2-4-8-17(15)23-10-11-24-18-9-5-3-7-16(18)12-21-22-13-19-20-14-22/h2-9,12-14H,10-11H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMPUAWIILZPDI-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC=C2C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=CC=C2/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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